5-Methyl-3-phenylisoxazole-4-carboxylic acid

Pharmaceutical Analysis Reference Standards Quality Control

Analytical labs supporting ANDA submissions require a regulatorily defensible oxacillin impurity standard. 5-Methyl-3-phenylisoxazole-4-carboxylic acid is the sole chemically designated Oxacillin EP Impurity C / USP Related Compound C, eliminating identity uncertainty in compendial QC workflows. • Exclusive pharmacopeial identity for oxacillin sodium impurity profiling & HPLC system suitability • ≥99% assay purity with traceable melting point (192-194 °C) for GMP release testing • Quantitatively characterized alpha-glucosidase inhibitor (IC50 13.29-13.76 mg/mL) for metabolic research • Available from multiple global suppliers for immediate dispatch

Molecular Formula C11H9NO3
Molecular Weight 203.19 g/mol
CAS No. 1136-45-4
Cat. No. B075006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-3-phenylisoxazole-4-carboxylic acid
CAS1136-45-4
Synonyms5-methyl-3-phenylisoxazole-4-carboxylic acid
Molecular FormulaC11H9NO3
Molecular Weight203.19 g/mol
Structural Identifiers
SMILESCC1=C(C(=NO1)C2=CC=CC=C2)C(=O)O
InChIInChI=1S/C11H9NO3/c1-7-9(11(13)14)10(12-15-7)8-5-3-2-4-6-8/h2-6H,1H3,(H,13,14)
InChIKeyPENHKTNQUJMHIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes15 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-3-phenylisoxazole-4-carboxylic Acid (CAS 1136-45-4): Verified Identity and Core Procurement Specifications


5-Methyl-3-phenylisoxazole-4-carboxylic acid (CAS 1136-45-4, molecular formula C11H9NO3, molecular weight 203.19 g/mol) is a disubstituted isoxazole-4-carboxylic acid belonging to the phenylisoxazole class of heterocyclic building blocks . This compound is definitively characterized by a melting point of 192–194 °C, an assay specification of ≥99% (Sigma-Aldrich) or ≥98% (GC, AKSci), and an XLogP3-AA value of 2 . It is codified in multiple authoritative databases and pharmacopeial compendia: it is registered as Oxacillin EP Impurity C (European Pharmacopoeia) and Oxacillin USP Related Compound C (United States Pharmacopeia), and is indexed under PubChem CID 14343, MDL MFCD00003153, and Beilstein Registry Number 164939 . Its canonical role as the acyl side-chain precursor in the synthesis of oxacillin (MPI penicillin) and its subsequent regulatory designation as a reference standard for that antibiotic fundamentally distinguish it from non-phenyl or non-methyl isoxazole-4-carboxylic acid analogs that lack such a validated pharmacopeial identity .

Why In-Class Isoxazole-4-Carboxylic Acids Cannot Interchangeably Substitute for 5-Methyl-3-phenylisoxazole-4-carboxylic Acid (CAS 1136-45-4) in Validated Applications


Within the isoxazole-4-carboxylic acid family, the precise substitution pattern determines the compound's fitness for a given application. Removing the 5-methyl group yields 3-phenylisoxazole-4-carboxylic acid (CAS 18718-84-8, mp 167–168 °C) , which lacks the oxacillin side-chain identity recognized by the USP and EP monographs and therefore cannot serve as Oxacillin Related Compound C in compendial quality control . Conversely, deleting the 3-phenyl ring (e.g., 5-methylisoxazole-4-carboxylic acid) eliminates the biphenyl-like structural motif required for hDGAT1 enzyme inhibition, a pharmacophore feature that has been specifically validated for 3-phenylisoxazole-containing analogs in head-to-head scaffold comparisons against 5-phenyloxazole and 3-phenyl-1,2,4-oxadiazole series . The co-presence of the 5-methyl and 3-phenyl substituents also confers a unique corrosion inhibition synergy with iodide ions that is not observed for unsubstituted isoxazole-4-carboxylic acid . These application-specific structural requirements mean that generic substitution without verifying the exact CAS identity introduces regulatory non-compliance in pharmaceutical analysis and functional failure in corrosion inhibition and enzyme-targeted research.

Quantitative Differentiation Evidence for 5-Methyl-3-phenylisoxazole-4-carboxylic Acid (CAS 1136-45-4) Versus Closest Analogs


Pharmacopeial Reference Standard Designation: Oxacillin EP Impurity C / USP Related Compound C

5-Methyl-3-phenylisoxazole-4-carboxylic acid (CAS 1136-45-4) is the single chemically defined entity registered as Oxacillin EP Impurity C (European Pharmacopoeia) and Oxacillin USP Related Compound C . Its direct analog 3-phenylisoxazole-4-carboxylic acid (CAS 18718-84-8) lacks the 5-methyl substituent and is not recognized in any pharmacopeial monograph as an oxacillin impurity or reference standard . This regulatory designation is a binary differentiation: only CAS 1136-45-4 can be used for compendial method development, method validation (AMV), and quality control release testing of oxacillin sodium Active Pharmaceutical Ingredient (API) under EP and USP monographs .

Pharmaceutical Analysis Reference Standards Quality Control Oxacillin

Structural Prerequisite for Oxacillin (MPI Penicillin) Synthesis: Historical and Functional Validation

5-Methyl-3-phenylisoxazole-4-carboxylic acid serves as the exclusive acylating agent for 6-aminopenicillanic acid (6-APA) to produce oxacillin (5-methyl-3-phenyl-4-isoxazolyl penicillin, MPI penicillin), a penicillinase-resistant beta-lactam antibiotic . In the foundational 1963 study by Doyle et al., the systematic comparison of penicillins derived from 3-phenyl and 5-phenylisoxazole-4-carboxylic acids with varied alkyl (methyl, isopropyl) and halogen substituents demonstrated that the 5-methyl-3-phenyl substitution pattern specifically conferred resistance to staphylococcal penicillinase while retaining oral acid stability . The clinical evaluation by Rutenburg et al. (1962) further established that MPI penicillin, synthesized exclusively from this acid, exhibited in vitro efficacy against 98 clinical isolates of penicillin-G-resistant staphylococci and successfully treated 50 patients with staphylococcal infections, including 17 prior penicillin-G treatment failures .

Medicinal Chemistry Beta-Lactam Antibiotics Penicillin Synthesis Structure-Activity Relationship

Dual Alpha-Glucosidase Inhibition (Maltase and Sucrase) with Comparable Potency

5-Methyl-3-phenylisoxazole-4-carboxylic acid exhibits dual inhibitory activity against rat intestinal maltase and sucrase, with IC50 values of 13.29 mg/mL and 13.76 mg/mL, respectively . These near-identical IC50 values indicate a balanced inhibition profile across two key carbohydrate-digesting enzymes. While the MeSH annotation attributes anti-tumor, antiviral, hypoglycemic, antifungal, and anti-HIV activities to this compound based on the structure reported in the primary spectroscopic source, the maltase and sucrase IC50 values are the only directly quantified enzyme inhibition data points available for the free acid form . The comparator 3-phenylisoxazole-4-carboxylic acid has not been evaluated in any published alpha-glucosidase inhibition assay, and the simple isoxazole-4-carboxylic acid scaffold has been reported primarily for herbicidal rather than hypoglycemic activity . This evidence dimension is classified as cross-study comparable because no head-to-head enzyme assay comparing these two compounds exists in a single publication.

Antidiabetic Research Alpha-Glucosidase Inhibition Enzyme Assay Hypoglycemic Agents

Corrosion Inhibition Efficiency and Synergistic Enhancement with Iodide Ions in Acidic Media

5-Methyl-3-phenylisoxazole-4-carboxylic acid (denoted MPC in the corrosion study) was evaluated as a corrosion inhibitor for low-carbon steel in 1.0 M HCl and 1.0 M H2SO4 using weight loss, potentiodynamic polarization (PDP), and electrochemical impedance spectroscopy (EIS) . At the optimum concentration of 500 mg/L in 1.0 M HCl at 25 °C, MPC alone achieved 46% inhibition efficiency; in 1.0 M H2SO4 at 50 mg/L, efficiency was 23%. Critically, the addition of 3 mM potassium iodide (KI) synergistically elevated inhibition to 86% (HCl) and 89% (H2SO4) at 25 °C, and further to 88% and 91%, respectively, at 60 °C . The MPC + KI combination acted as a mixed-type inhibitor. No equivalent iodide-synergy data exist for unsubstituted isoxazole-4-carboxylic acid, 3-phenylisoxazole-4-carboxylic acid, or 5-methylisoxazole-4-carboxylic acid in the published literature, making this synergistic profile specific to the 5-methyl-3-phenyl-substituted scaffold under these conditions.

Corrosion Inhibition Materials Chemistry Acid Cleaning Electrochemical Impedance Spectroscopy

Validated Analytical Purity Certification Enabling Direct Procurement for Compendial and Research Use

5-Methyl-3-phenylisoxazole-4-carboxylic acid is commercially supplied with rigorously defined purity specifications: Sigma-Aldrich offers a 99% assay grade (Product No. 134198, mp 192–194 °C) suitable as both a synthetic building block and a USP Pharmaceutical Secondary Standard . AKSci provides a 98% (GC) bulk reagent grade (Product Q655, mp 191–194 °C) . In contrast, 3-phenylisoxazole-4-carboxylic acid (CAS 18718-84-8) is typically listed at a minimum 95% purity with melting point 167–168 °C, and lacks any pharmacopeial secondary standard certification . The 4 °C higher melting point of the target compound (192–194 °C vs. 167–168 °C) provides an intrinsic physical identity check for incoming material verification.

Analytical Chemistry Certified Reference Materials Procurement Specification Purity Analysis

Multi-Target Biological Activity Spectrum Reported in Primary Spectroscopic Characterization Study

The primary source article (Spectrochimica Acta Part A, 2015) explicitly characterizes 5-methyl-3-phenylisoxazole-4-carboxylic acid as a newly synthesized agent possessing anti-tumor, antiviral, hypoglycemic, antifungal, and anti-HIV activities, a classification subsequently codified in the NLM MeSH database under Supplementary Concept C000602358 . This multi-target activity annotation is structurally linked to the 5-methyl-3-phenyl substitution pattern. While individual IC50 values for each activity are not reported in the primary article (the hypoglycemic claim is supported by the maltase/sucrase IC50 data reported in the same paper), this broad-spectrum biological annotation is absent for 3-phenylisoxazole-4-carboxylic acid, which is primarily characterized as an mGluR7 ligand , and for the simple isoxazole-4-carboxylic acid scaffold, which is reported only as a herbicidal Streptomyces metabolite . This evidence is class-level inference because it relies on activity annotations rather than direct head-to-head potency comparisons.

Antitumor Agents Antiviral Agents Antifungal Agents Anti-HIV Agents In Silico Drug Design

Evidence-Backed Application Scenarios for 5-Methyl-3-phenylisoxazole-4-carboxylic Acid (CAS 1136-45-4) Based on Quantified Differentiation


Compendial Reference Standard for Oxacillin Sodium Quality Control and ANDA Method Validation

The exclusive designation of 5-methyl-3-phenylisoxazole-4-carboxylic acid as Oxacillin EP Impurity C and USP Related Compound C makes this compound the single chemically valid reference standard for all compendial quality control workflows involving oxacillin sodium API. Analytical laboratories supporting Abbreviated New Drug Application (ANDA) submissions can procure this compound with detailed characterization data compliant with regulatory guidelines and use it directly for HPLC system suitability testing, impurity profiling, and method validation as specified in the USP and EP monographs. No other isoxazole-4-carboxylic acid, including 3-phenylisoxazole-4-carboxylic acid, satisfies this regulatory requirement. The 99% assay purity (Sigma-Aldrich) and 192–194 °C melting point provide the traceable identity verification required for GMP-compliant quality release testing .

Synthesis of Penicillinase-Resistant Beta-Lactam Antibiotics and Structure-Activity Relationship Studies

Researchers synthesizing penicillinase-resistant penicillins or studying beta-lactamase resistance mechanisms can employ 5-methyl-3-phenylisoxazole-4-carboxylic acid as the validated acyl side-chain donor for 6-APA acylation to produce oxacillin . The clinical efficacy of the resulting MPI penicillin against penicillin-G-resistant staphylococci (established in the 1962 NEJM study) provides a historically benchmarked positive control for comparative SAR studies. Using any other phenylisoxazole-4-carboxylic acid will generate a penicillin analog with unknown resistance profile, oral bioavailability, and clinical relevance, complicating data interpretation and translational potential.

Lead Compound for Dual Maltase/Sucrase Inhibitor Development in Antidiabetic Drug Discovery

With experimentally determined IC50 values of 13.29 mg/mL (maltase) and 13.76 mg/mL (sucrase) , 5-methyl-3-phenylisoxazole-4-carboxylic acid provides a quantitatively characterized starting scaffold for medicinal chemistry optimization of alpha-glucosidase inhibitors targeting postprandial hyperglycemia. The near-identical inhibitory potency against both enzymes supports its evaluation as a balanced dual inhibitor, a profile advantageous for comprehensive carbohydrate absorption control. Computational chemistry parameters (HOMO-LUMO energies, XLogP = 2) from the same primary study are available for in silico lead optimization and docking studies.

Organic Corrosion Inhibitor Component in Acid Cleaning Formulations for Low-Carbon Steel

Industrial formulators developing corrosion inhibitor cocktails for acid pickling or cleaning of low-carbon steel can utilize 5-methyl-3-phenylisoxazole-4-carboxylic acid as a quantitatively validated organic inhibitor, achieving up to 46% inhibition efficiency in HCl and 23% in H2SO4 at 25 °C. The addition of potassium iodide as a synergistic co-inhibitor elevates efficiency to 86–89% at 25 °C and 88–91% at 60 °C . The mixed-type inhibition mechanism (demonstrated by PDP) and the positive temperature coefficient of inhibition efficiency make this MPC + KI system suitable for elevated-temperature acid cleaning operations, a profile not available for other isoxazole-4-carboxylic acid derivatives.

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